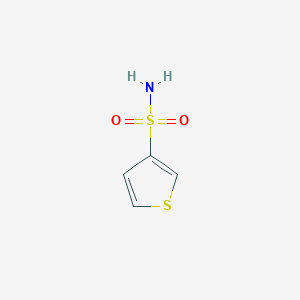

噻吩-3-磺酰胺

概述

描述

Thiophene-based sulfonamides are an important group in therapeutic applications . They are known to be potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes . They have shown potent inhibition effects on both isoenzymes at very small concentrations .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The isodensity surfaces of the frontier molecular orbitals (FMOs) are the same pattern in most of the compounds, but in some compounds are disturbed due to the presence of highly electronegative hetero-atoms .Chemical Reactions Analysis

Thiophene-based sulfonamides showed IC50 values in the range of 69 nM to 70 µM against hCA-I, 23.4 nM to 1.405 µM against hCA-II . Ki values were in the range of 66.49±17.15 nM to 234.99±15.44 µM against hCA-I, 74.88±20.65 nM to 38.04±12.97 µM against hCA-II .Physical and Chemical Properties Analysis

Thiophene is a colorless liquid that possesses a mildly pleasant smell, somewhat similar to benzene . It has a molar mass of approximately 84.14 g/mol . The compound has a boiling point of 84.1°C and a melting point of -38.3°C .科学研究应用

碳酸酐酶抑制

噻吩-3-磺酰胺已被研究作为碳酸酐酶抑制剂的潜力。 这种应用在治疗环境中很重要,特别是对于碳酸酐酶活性调节有益的疾病 .

抗菌活性

噻吩的合成衍生物,包括磺酰胺,已显示出对各种细菌菌株的抑制作用。 这表明在开发新的抗菌剂方面具有潜在的应用 .

计算化学

计算研究探索了噻吩磺酰胺衍生物的结构特性。 这些研究对于理解化合物在分子水平上的相互作用至关重要,可以为其在各种化学过程中的应用提供信息 .

噻吩衍生物的合成

噻吩-3-磺酰胺可用作合成更复杂噻吩衍生物的前体或中间体。 这些衍生物具有广泛的应用,从材料科学到制药 .

作用机制

Mode of Action

Thiophene-3-sulfonamide acts as a potent inhibitor of the carbonic anhydrase isoenzymes . It binds to these enzymes, inhibiting their activity. The compound exhibits noncompetitive inhibitory properties, meaning it binds to a site other than the active site of the enzyme . The sulfonamide and thiophene moieties play a significant role in the inhibition of the enzymes .

Result of Action

The primary result of Thiophene-3-sulfonamide’s action is the inhibition of carbonic anhydrase isoenzymes, leading to a disruption in pH regulation and carbon dioxide transport in the body . This can have various downstream effects depending on the physiological context.

未来方向

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .

生化分析

Biochemical Properties

Thiophene-3-sulfonamide has been identified as a potent inhibitor of carbonic anhydrase I and II isoenzymes (hCA-I and hCA-II) isolated from human erythrocytes . These enzymes play crucial roles in various biochemical reactions, and the inhibition of these enzymes by Thiophene-3-sulfonamide can have significant biochemical implications .

Cellular Effects

The effects of Thiophene-3-sulfonamide on cells are primarily related to its inhibitory action on carbonic anhydrase enzymes . By inhibiting these enzymes, Thiophene-3-sulfonamide can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Thiophene-3-sulfonamide involves its interaction with the active site of carbonic anhydrase enzymes . The compound inhibits these enzymes by interacting out of the catalytic active site . The sulfonamide and thiophene moieties of the compound play a significant role in the inhibition of the enzymes .

Metabolic Pathways

Given its inhibitory action on carbonic anhydrase enzymes, it may influence metabolic processes that involve these enzymes .

属性

IUPAC Name |

thiophene-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S2/c5-9(6,7)4-1-2-8-3-4/h1-3H,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJZHYWAXLWLTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360881 | |

| Record name | thiophene-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64255-63-6 | |

| Record name | thiophene-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

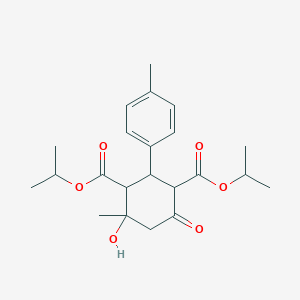

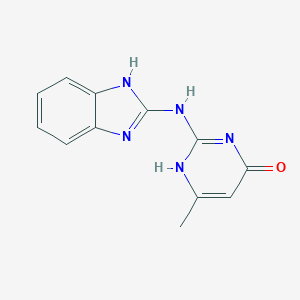

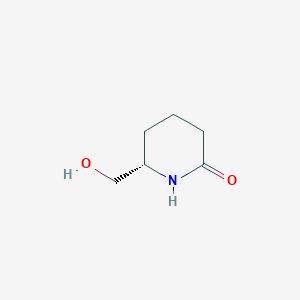

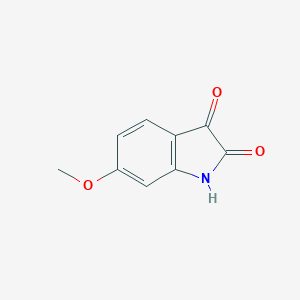

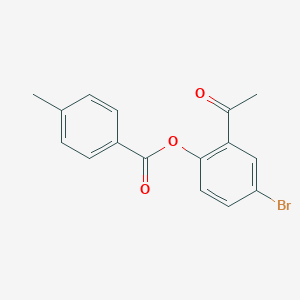

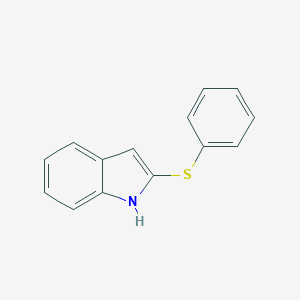

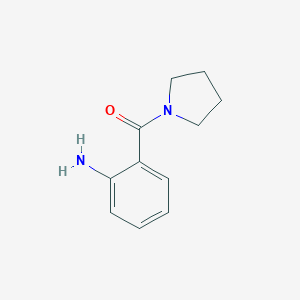

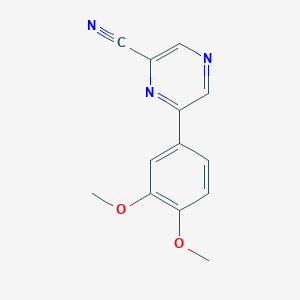

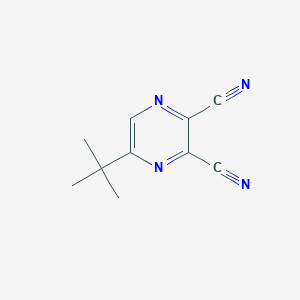

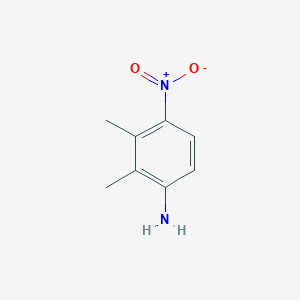

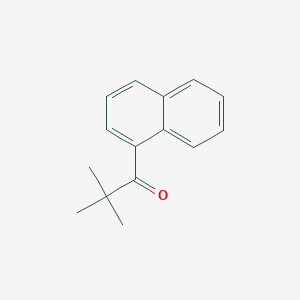

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do thiophene-3-sulfonamide derivatives interact with their target, and what are the downstream effects of this interaction?

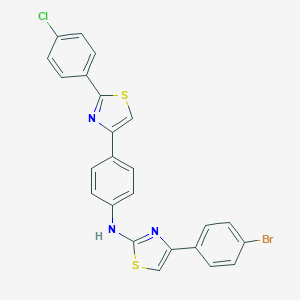

A1: Thiophene-3-sulfonamide derivatives, specifically those with structural features like aryloxycarbonyl or substituted phenylacetyl groups at the 2-position, exhibit antagonistic activity against endothelin receptors []. While the precise mechanism of action is not fully detailed in the provided abstracts, these compounds likely compete with endogenous endothelin peptides (ET-1, ET-2, ET-3) for binding to the receptors, primarily ETA and ETB []. This competitive binding inhibits the activation of downstream signaling pathways usually triggered by endothelin binding, leading to a reduction in vasoconstriction and other endothelin-mediated effects.

Q2: What is the significance of the specific structural modifications in N-(4-chloro-3-methyl-5-isoxazolyl)-2-((3,4-methylenedioxy)phenoxycarbonyl)thiophene-3-sulfonamide for its potency and selectivity as an endothelin receptor antagonist?

A2: The compound N-(4-chloro-3-methyl-5-isoxazolyl)-2-((3,4-methylenedioxy)phenoxycarbonyl)thiophene-3-sulfonamide stands out as a potent and selective ETA antagonist with an IC50 of 8.3 nM []. While detailed structure-activity relationship (SAR) studies are not presented in the abstracts, the presence of the 3,4-methylenedioxyphenoxycarbonyl group at the 2-position of the thiophene ring appears crucial for its high potency and selectivity. This suggests that this specific group interacts favorably with the ETA receptor binding site, leading to improved binding affinity compared to other analogs. Further research, including SAR studies and potentially computational modeling, could elucidate the specific interactions responsible for the observed potency and selectivity profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。